2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a brominated hydroxyphenyl group, a nitrophenyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Condensation: The brominated hydroxyphenyl compound is then condensed with an appropriate aldehyde or ketone to form the ethenyl linkage.
Cyclization: The resulting intermediate undergoes cyclization with a nitrophenyl-substituted amine to form the dihydroquinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu), or other strong bases.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with a methoxy group instead of a nitro group.
2-[(1E)-2-(5-CHLORO-2-HYDROXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-[(1E)-2-(5-BROMO-2-HYDROXYPHENYL)ETHENYL]-3-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of a brominated hydroxyphenyl group and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3O4/c23-15-6-11-20(27)14(13-15)5-12-21-24-19-4-2-1-3-18(19)22(28)25(21)16-7-9-17(10-8-16)26(29)30/h1-13,27H/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEISTIIFNDFMA-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.